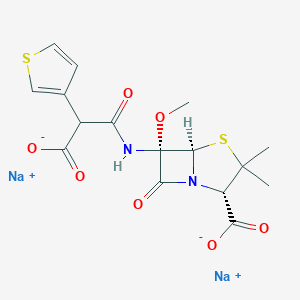

Temocillin sodium

Description

Properties

IUPAC Name |

disodium;(2S,5R,6S)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7S2.2Na/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7;;/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t8?,9-,14+,16-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGCZDWBFFUEES-CWBCWDDISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977112 | |

| Record name | Antibiotic BRL 17421 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61545-06-0 | |

| Record name | Temocillin disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061545060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antibiotic BRL 17421 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [2S-(2α,5α,6α)]-6-(carboxylato-3-thienylacetamido)-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMOCILLIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96IIP39ODH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Temocillin Sodium Against Gram-negative Bacteria

Introduction: Re-evaluating a Strategically Important Antibiotic

Temocillin, a 6-α-methoxy derivative of ticarcillin, represents a unique asset in the antimicrobial arsenal.[1][2] First developed in the 1980s, it has seen a resurgence of interest due to its focused spectrum of activity and, most critically, its stability in the presence of many problematic β-lactamase enzymes that compromise other β-lactam antibiotics.[3][4] This guide provides a detailed examination of the molecular interactions and biochemical principles that define temocillin's mechanism of action against key Gram-negative pathogens. We will explore not only its primary mode of antibacterial activity but also the structural nuances that confer its resistance to enzymatic degradation, and the laboratory methodologies required to validate these characteristics. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of temocillin's unique pharmacological profile.

Part 1: The Core Mechanism - Targeted Disruption of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, temocillin's bactericidal effect is achieved by inhibiting the synthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall.[5][6] This disruption leads to a loss of cell integrity and, ultimately, lysis due to osmotic pressure.[7] The key to this process lies in temocillin's interaction with specific enzymes known as Penicillin-Binding Proteins (PBPs).

The Role of Penicillin-Binding Proteins (PBPs)

PBPs are bacterial enzymes anchored in the cytoplasmic membrane that catalyze the final steps of peptidoglycan assembly, specifically the transpeptidation that cross-links the peptide side chains of nascent peptidoglycan strands.[6][8] Gram-negative bacteria possess multiple PBPs, some of which are essential for cell viability and morphology.[6]

Temocillin's High-Affinity Target: PBP3

Temocillin's primary mechanism of action is the specific and high-affinity binding to Penicillin-Binding Protein 3 (PBP3) in Enterobacterales, such as Escherichia coli.[2][9] PBP3 is a crucial transpeptidase responsible for septum formation during bacterial cell division. By forming a stable, covalent acyl-enzyme complex with the active site serine of PBP3, temocillin effectively inactivates the enzyme.[6][10] This targeted inhibition prevents the formation of the division septum, resulting in the characteristic morphological change of cell filamentation, followed by cell lysis and death.

The initial assessment of temocillin's PBP affinity using standard competitive assays with radiolabeled penicillin G showed deceptively poor binding.[10] This was later understood to be an artifact of the assay conditions.

Causality Insight: The covalent complex formed between temocillin and PBP3 is less stable than that of other penicillins. Standard, prolonged incubation assays allowed for the dissociation of temocillin, giving a false impression of low affinity. By modifying the protocol to use lower temperatures (e.g., 20°C) and shorter incubation times (e.g., 3 minutes), a much higher and more accurate affinity for PBP3 was demonstrated.[10] This underscores the importance of adapting assay kinetics to the specific properties of the molecule under investigation.

Caption: Core mechanism of temocillin action via PBP3 inhibition.

Part 2: The Source of Stability - The 6-α-Methoxy Group

The defining structural feature of temocillin is the methoxy group at the 6-α position of the penicillin nucleus.[11] This modification is the cornerstone of its clinical utility, providing profound stability against a wide array of β-lactamase enzymes.

Steric Hindrance Against β-Lactamase Hydrolysis

β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[12] Temocillin's 6-α-methoxy group provides significant steric hindrance, effectively blocking the access of water molecules to the active site of many serine-based β-lactamases.[11] This prevents the catalytic serine residue within the enzyme from attacking and cleaving the β-lactam ring.

Consequently, temocillin remains active against bacteria producing a wide range of β-lactamases, including:

-

Class A Extended-Spectrum β-Lactamases (ESBLs): Such as TEM, SHV, and CTX-M variants.[11][13]

-

Class C AmpC β-Lactamases: Both chromosomally and plasmid-encoded.[2][11]

Caption: Steric protection by the 6-α-methoxy group confers β-lactamase stability.

The Trade-Off: A Narrowed Spectrum of Activity

While the 6-α-methoxy group provides crucial protection, it also alters the molecule's affinity for other PBPs.[11] This structural change is responsible for temocillin's lack of meaningful activity against most Gram-positive bacteria, anaerobes, and non-fermenting Gram-negatives like Pseudomonas aeruginosa and Acinetobacter species.[1][4] This trade-off, however, makes temocillin an excellent "carbapenem-sparing" agent, as it targets problematic ESBL- and AmpC-producing Enterobacterales without applying broad selective pressure on other commensal flora.[13]

Part 3: Mechanisms of Resistance

Despite its stability, resistance to temocillin can occur. It is not active against bacteria that produce certain carbapenemases, particularly metallo-β-lactamases (MBLs, Class B) and oxacillinases (Class D, e.g., OXA-48), which can effectively hydrolyze the drug.[2][11] Additionally, resistance has been documented due to the overexpression of efflux pumps, which actively transport the antibiotic out of the bacterial cell.[11][14]

Part 4: Experimental Methodologies

A thorough characterization of temocillin's activity requires a suite of validated laboratory protocols. As a Senior Application Scientist, I emphasize that robust controls are non-negotiable for generating trustworthy and reproducible data.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of temocillin required to inhibit the visible growth of a bacterial isolate. Broth microdilution is the reference method.

Self-Validation System:

-

Positive Control: A known susceptible strain (e.g., E. coli ATCC 25922).

-

Negative Control: A known resistant strain (e.g., an OXA-48 producing K. pneumoniae).

-

Growth Control: Wells containing only broth and the bacterial inoculum (should show turbidity).

-

Sterility Control: Wells containing only broth (should remain clear).

Step-by-Step Methodology:

-

Prepare Temocillin Stock: Prepare a concentrated stock solution of temocillin sodium in sterile distilled water.

-

Prepare Microtiter Plate: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Create Serial Dilutions: Add 50 µL of the temocillin stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the next across the plate. Discard the final 50 µL from the last well. This results in wells with 50 µL of varying antibiotic concentrations.

-

Prepare Bacterial Inoculum: Culture the test isolate overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

-

Read Results: The MIC is the lowest concentration of temocillin in which there is no visible turbidity (growth).[15]

Protocol: Competitive PBP Binding Assay

This assay measures temocillin's ability to compete with a labeled penicillin for binding to bacterial PBPs.

Self-Validation System:

-

Positive Control: A β-lactam with known high affinity for the target PBP (e.g., ampicillin).

-

Negative Control: No competing β-lactam, showing maximum binding of the labeled penicillin.

-

Total Protein Control: A lane with the membrane preparation to ensure protein presence.

Step-by-Step Methodology:

-

Prepare Bacterial Membranes: Grow the test organism (e.g., E. coli K-12) to mid-log phase. Harvest cells, lyse them (e.g., via French press), and isolate the membrane fraction through ultracentrifugation.[16]

-

Competition Reaction: In separate tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of temocillin for a short duration (e.g., 3-10 minutes) at a controlled temperature (e.g., 20°C).

-

Labeling: Add a fixed, sub-saturating concentration of a labeled penicillin (e.g., [¹⁴C]penicillin G or a fluorescent penicillin analog) to each tube and incubate for another 10 minutes.[10]

-

Stop Reaction: Terminate the binding reaction by adding an excess of unlabeled penicillin G and SDS-PAGE sample buffer.

-

Separation & Visualization: Separate the PBP-penicillin complexes by SDS-PAGE. Visualize the labeled PBPs using autoradiography or fluorescence imaging.

-

Analysis: The concentration of temocillin that reduces the signal of the labeled penicillin on a specific PBP (e.g., PBP3) by 50% (IC₅₀) is determined. A lower IC₅₀ indicates higher binding affinity.

Caption: Workflow for a competitive Penicillin-Binding Protein (PBP) assay.

Protocol: β-Lactamase Stability Assay

This spectrophotometric assay quantifies temocillin's resistance to hydrolysis by β-lactamase enzymes using a chromogenic substrate.

Self-Validation System:

-

Positive Control: A β-lactam known to be highly susceptible to the test enzyme (e.g., penicillin G or ampicillin). This validates enzyme activity.

-

Negative Control: Temocillin in buffer without the β-lactamase enzyme. This confirms the chemical stability of the drug under assay conditions.

Step-by-Step Methodology:

-

Reagents: Prepare a solution of purified β-lactamase enzyme, a solution of temocillin, and a solution of a chromogenic cephalosporin substrate (e.g., nitrocefin) in a suitable buffer (e.g., phosphate buffer, pH 7.0).[12]

-

Hydrolysis Reaction: In a cuvette or microplate well, mix the β-lactamase enzyme with the temocillin solution and incubate for a defined period.

-

Substrate Addition: Add the nitrocefin solution to the mixture. Nitrocefin is yellow, but upon hydrolysis of its β-lactam ring, it turns red, which can be measured spectrophotometrically (e.g., at 486 nm).

-

Measurement: Monitor the change in absorbance over time.

-

Analysis: A rapid increase in absorbance indicates rapid hydrolysis of nitrocefin, meaning the β-lactamase was not inhibited by temocillin and remains active. A very slow or negligible change in absorbance indicates that temocillin is stable and does not get hydrolyzed, or is a very poor substrate for the enzyme. Compare the rate of hydrolysis to the positive control (e.g., ampicillin) to quantify stability.[17]

Part 5: Quantitative Data Summary

The following table summarizes typical MIC values for temocillin against various Gram-negative bacteria, highlighting its targeted spectrum.

| Organism Group | β-Lactamase Status | Typical Temocillin MIC Range (mg/L) | Susceptibility Interpretation (BSAC, Systemic) |

| Escherichia coli | Non-ESBL | 2 - 8 | Susceptible |

| Escherichia coli | ESBL-producer | 4 - 16 | Susceptible / Intermediate |

| Klebsiella pneumoniae | ESBL-producer | 8 - 32 | Susceptible / Intermediate |

| Klebsiella pneumoniae | OXA-48 producer | >32 | Resistant |

| Enterobacter cloacae | AmpC-producer | 4 - 16 | Susceptible / Intermediate |

| Pseudomonas aeruginosa | Wild-type | >128 | Resistant |

Data compiled from multiple sources.[15][18] Breakpoints according to the British Society for Antimicrobial Chemotherapy (BSAC) are ≤8 mg/L for susceptible systemic infections.[15]

Conclusion

Temocillin's mechanism of action is a study in targeted precision and structural ingenuity. Its high affinity for PBP3 in Enterobacterales allows for potent bactericidal activity, while the steric shielding provided by its 6-α-methoxy group confers remarkable stability against the hydrolytic activity of ESBL and AmpC β-lactamases. This combination makes it a valuable therapeutic option, particularly as a carbapenem-sparing agent for treating infections caused by multidrug-resistant Gram-negative bacteria. Understanding its specific molecular interactions, its resistance profile, and the precise methodologies required to evaluate its efficacy is paramount for its appropriate application in both clinical and research settings.

References

-

Temocillin - Wikipedia. [Link]

-

What is the mechanism of Temocillin Sodium? - Patsnap Synapse. (2024-07-17). [Link]

-

Penicillin-Binding Protein Imaging Probes - PMC - NIH. [Link]

-

Rapid detection of temocillin resistance in Enterobacterales - PMC - NIH. (2023-08-07). [Link]

-

Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance - JSciMed Central. [Link]

-

Temocillin susceptibility testing with Vitek2® system and E-test® Are these methods reliable to determine temocillin MIC ?. [Link]

-

Temocillin: A Narrative Review of Its Clinical Reappraisal - PMC. (2025-08-26). [Link]

-

Affinity of temocillin and other 3-lactams for the PBPs of E. coli K-12... - ResearchGate. [Link]

-

Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC - NIH. (2023-12-05). [Link]

-

Assays for Β-Lactamase Activity and Inhibition - Springer Nature Experiments. (1997). [Link]

-

Production of Natural Penicillin-Binding Protein 2 and Development of a Signal-Amplified Fluorescence Polarization Assay for the Determination of 28 Beta-Lactam Antibiotics in Milk - ACS Publications. (2024-11-25). [Link]

-

Temocillin – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]

-

Affinity of temocillin for Escherichia coli K-12 penicillin-binding proteins - ASM Journals. [Link]

-

Activity of temocillin and 15 other agents, including fosfomycin and colistin, against Enterobacteriaceae in Hong Kong - NIH. [Link]

-

Mechanism of temocillin resistance in the ECC through the TCS BaeSR.... - ResearchGate. [Link]

-

Rapid optical determination of β-lactamase and antibiotic activity - PMC - PubMed Central. [Link]

-

Evaluation of the stability of temocillin in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy i - e-OPAT. [Link]

-

Contemporary resistance trends and mechanisms for the old antibiotics colistin, temocillin, fosfomycin, mecillinam and nitrofurantoin - PubMed. [Link]

-

Temocillin disc diffusion susceptibility testing by EUCAST methodology - Oxford Academic. (2013-07-04). [Link]

-

Beta Lactamase Test - Principle, Procedure, Uses and Interpretation - Microbiology Info.com. (2022-08-10). [Link]

-

A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC - NIH. [Link]

-

Penicillin Binding Protein Assay - Hancock Lab. [Link]

-

Temocillin: A Narrative Review of Its Clinical Reappraisal - MDPI. [Link]

-

Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi. (2006-03-01). [Link]

-

Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control | Contagion Live. (2025-11-06). [Link]

-

What is Temocillin Sodium used for? - Patsnap Synapse. (2024-06-15). [Link]

-

Distribution of temocillin minimum inhibitory concentration values of... - ResearchGate. [Link]

-

Influence of the α-Methoxy Group on the Reaction of Temocillin with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase - PMC - NIH. [Link]

-

Temocillin revived | Journal of Antimicrobial Chemotherapy - Oxford Academic. [Link]

-

Development of New Drugs for an Old Target — The Penicillin Binding Proteins - MDPI. [Link]

Sources

- 1. Temocillin - Wikipedia [en.wikipedia.org]

- 2. Rapid detection of temocillin resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. e-opat.com [e-opat.com]

- 5. What is the mechanism of Temocillin Sodium? [synapse.patsnap.com]

- 6. Influence of the α-Methoxy Group on the Reaction of Temocillin with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Temocillin Sodium used for? [synapse.patsnap.com]

- 8. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Temocillin: A Narrative Review of Its Clinical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Activity of temocillin and 15 other agents, including fosfomycin and colistin, against Enterobacteriaceae in Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 17. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Temocillin Resistance Mechanisms in Clinical Isolates

Introduction: The Resurgence of a Targeted Antibiotic

Temocillin, a 6-α-methoxy derivative of ticarcillin, is a narrow-spectrum β-lactam antibiotic that has seen a revival in clinical interest amidst the escalating crisis of multidrug-resistant Gram-negative bacteria.[1][2] Its notable stability against a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, positions it as a valuable carbapenem-sparing agent.[3][4][5] Temocillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] Like other β-lactams, it forms a covalent adduct with the transpeptidase domains of penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis.[6][7] This disruption of cell wall integrity ultimately leads to cell lysis and death.[2]

Despite its advantages, the emergence of temocillin resistance in clinical isolates is a growing concern, necessitating a comprehensive understanding of the underlying molecular mechanisms.[8] This guide provides an in-depth technical exploration of the primary mechanisms of temocillin resistance, designed for researchers, scientists, and drug development professionals. We will delve into the intricacies of enzymatic degradation, target site modifications, and alterations in drug permeability, supported by experimental protocols and data visualizations to provide a holistic and actionable understanding of this critical issue.

Core Mechanisms of Temocillin Resistance

The development of resistance to temocillin in clinically relevant bacteria is a multifactorial phenomenon. While temocillin is inherently resilient to many common β-lactamases, bacteria have evolved sophisticated strategies to circumvent its action. These can be broadly categorized into three core mechanisms:

-

Enzymatic Degradation: Hydrolysis of the β-lactam ring by specific classes of β-lactamase enzymes.

-

Altered Drug Permeability: Reduced influx of the drug into the bacterial cell or active efflux of the drug out of the cell.

-

Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) that reduce binding affinity.

The following sections will dissect each of these mechanisms in detail, exploring the genetic and biochemical underpinnings and their clinical implications.

Section 1: Enzymatic Degradation - The Role of Carbapenemases

While temocillin's 6-α-methoxy group provides remarkable stability against most ESBLs and AmpC β-lactamases, it is not impervious to all β-lactamase activity.[9][10] Certain carbapenemases, particularly those belonging to Ambler class B (metallo-β-lactamases) and class D (oxacillinases), have been shown to effectively hydrolyze temocillin.[9][11]

Key Hydrolyzing Enzymes

Clinical isolates expressing the following carbapenemases often exhibit high-level temocillin resistance:

-

New Delhi Metallo-β-lactamase (NDM-1): This class B enzyme has a broad substrate profile and readily hydrolyzes temocillin, conferring clear resistance.[9]

-

OXA-48 and its variants: These class D carbapenemases are increasingly prevalent in Enterobacterales and are a significant cause of temocillin resistance.[9]

In contrast, some class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), have a smaller effect on temocillin susceptibility.[9] The presence of multiple β-lactamases in a single isolate can also contribute to elevated temocillin minimum inhibitory concentrations (MICs).[4][10]

Experimental Workflow: Phenotypic and Genotypic Characterization of β-Lactamase-Mediated Resistance

A dual approach combining phenotypic and genotypic methods is essential for confirming the role of β-lactamases in temocillin resistance.

Caption: Workflow for investigating β-lactamase-mediated temocillin resistance.

Protocol: Multiplex PCR for Carbapenemase Gene Detection

This protocol outlines a standard multiplex PCR for the detection of blaNDM and blaOXA-48-like genes.

1. DNA Extraction:

- Culture the clinical isolate overnight on appropriate agar media.

- Harvest a single colony and suspend it in 100 µL of sterile nuclease-free water.

- Lyse the cells by heating at 95°C for 10 minutes.

- Centrifuge at 13,000 x g for 5 minutes.

- Use 1-2 µL of the supernatant as the DNA template for the PCR reaction.

2. PCR Reaction Setup:

- Prepare a master mix with a final volume of 25 µL per reaction.

- Components:

- 12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)

- 1.0 µL of each forward and reverse primer (10 µM stock) for blaNDM and blaOXA-48-like

- Variable volume of nuclease-free water

- 1.0 µL of DNA template

3. Primer Sequences:

| Gene Target | Primer Name | Sequence (5' to 3') | Amplicon Size (bp) |

| blaNDM | NDM-F | GGTTTGGCGATCTGGTTTTC | ~621 |

| NDM-R | CGGAATGGCTCATCACGATC | ||

| blaOXA-48-like | OXA-48-F | GCGTGGTTAAGGATGAACAC | ~438 |

| OXA-48-R | CATCAAGTTCAACCCAACCC |

4. Thermocycling Conditions:

- Initial Denaturation: 95°C for 5 minutes

- 30 Cycles of:

- Denaturation: 95°C for 30 seconds

- Annealing: 58°C for 30 seconds

- Extension: 72°C for 1 minute

- Final Extension: 72°C for 7 minutes

- Hold: 4°C

5. Gel Electrophoresis:

- Analyze the PCR products on a 1.5% agarose gel stained with a DNA intercalating dye.

- Run the gel at 100V for 45-60 minutes.

- Visualize the DNA bands under UV light and compare them to a DNA ladder to confirm the expected amplicon sizes.

Section 2: Altered Drug Permeability - Efflux Pumps and Porin Modifications

Reduced intracellular concentration of temocillin is a significant resistance mechanism, achieved either by preventing its entry or by actively pumping it out.

Efflux Pumps: The Bacterial Defense System

Efflux pumps are transport proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell.[12] Overexpression of specific efflux pumps can lead to clinically significant temocillin resistance.

-

Pseudomonas aeruginosa : In this opportunistic pathogen, temocillin is a known substrate of the constitutively expressed MexAB-OprM efflux pump.[13] Overexpression of this pump is a primary driver of intrinsic and acquired resistance to temocillin in P. aeruginosa.[13]

-

Enterobacter cloacae Complex (ECC): Recent studies have identified that a single point mutation in the sensor histidine kinase BaeS of the BaeSR two-component system can lead to the overexpression of the AcrD efflux pump, resulting in temocillin resistance.[11][14] This mutation likely causes permanent phosphorylation of the response regulator BaeR, which in turn activates the expression of genes encoding the MdtABC and AcrD efflux pumps.[11][14]

-

Escherichia coli : Similar to the ECC, mutations in the BaeS/BaeR system leading to overexpression of the MdtABC and AcrD efflux pumps have been documented as a cause of temocillin resistance.[3]

Caption: Schematic of a tripartite RND efflux pump actively exporting temocillin.

Porin Channel Modifications

Porins are protein channels in the outer membrane of Gram-negative bacteria that facilitate the passive diffusion of hydrophilic molecules, including β-lactam antibiotics.[15][16] Resistance can emerge through:

-

Reduced Expression: Downregulation of porin expression, often mediated by regulatory systems, decreases the influx of temocillin into the periplasmic space.[17]

-

Mutations: Structural mutations in porin proteins can alter channel size or charge, hindering the passage of temocillin.[15][17] In E. coli, mutations in the nmpC porin gene have been linked to temocillin resistance.[11] In P. aeruginosa, the uptake of temocillin is marginally dependent on the anion-specific porins OpdK and OpdF.[14][18]

Protocol: Efflux Pump Inhibition Assay

This assay determines the contribution of efflux pumps to temocillin resistance by measuring the change in MIC in the presence of an efflux pump inhibitor (EPI).

1. Materials:

- Clinical isolate and a susceptible control strain.

- Mueller-Hinton Broth (MHB).

- Temocillin stock solution.

- Efflux Pump Inhibitor (EPI) stock solution (e.g., Phenylalanine-Arginine β-Naphthylamide, PAβN).

- 96-well microtiter plates.

2. Procedure:

- Prepare two sets of serial twofold dilutions of temocillin in MHB in separate 96-well plates.

- In one set of plates, add the EPI to each well at a fixed sub-inhibitory concentration (e.g., 20 mg/L of PAβN). The second set of plates will not contain the EPI.

- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

- Inoculate all wells of both plates with the bacterial suspension.

- Include growth control (no antibiotic) and sterility control (no bacteria) wells.

- Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis:

- Determine the MIC of temocillin for each isolate in the absence and presence of the EPI. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

- A significant reduction (typically ≥4-fold) in the temocillin MIC in the presence of the EPI indicates that efflux is a contributing mechanism of resistance.[13]

Table of Expected Results:

| Isolate | Temocillin MIC (mg/L) | Temocillin + PAβN MIC (mg/L) | Fold Reduction | Interpretation |

| Resistant Isolate | 64 | 8 | 8-fold | Efflux-mediated resistance |

| Susceptible Control | 4 | 4 | 1-fold | No significant efflux |

Section 3: Target Site Modification - The Nuances of PBP Binding

The primary target of temocillin is PBP3 in E. coli.[10][19] Alterations to this and other PBPs can reduce the binding affinity of the drug, thereby conferring resistance.

Temocillin-PBP Interaction

Temocillin's interaction with PBPs is complex. While it is a potent inhibitor of PBP3, it shows poor affinity for other E. coli PBPs under standard assay conditions.[19][20] The 6-α-methoxy group, which provides stability against β-lactamases, can also influence PBP binding. In P. aeruginosa, this modification perturbs the stability of the PBP3 acyl-enzyme complex, leading to a higher off-rate and contributing to temocillin's poor activity against this organism.[21]

Resistance Through PBP Alterations

While less common than efflux or enzymatic degradation for temocillin, mutations in the genes encoding PBPs can lead to resistance. These mutations can:

-

Decrease the acylation efficiency of the antibiotic.

-

Increase the rate of deacylation (hydrolysis of the acyl-enzyme complex).

-

Alter the conformation of the active site, sterically hindering the antibiotic from binding.

Investigating PBP-mediated resistance requires specialized biochemical and structural biology techniques.

Protocol: PBP Competition Assay

This protocol assesses the affinity of temocillin for specific PBPs by competing with a radiolabeled β-lactam.

1. Membrane Preparation:

- Grow the bacterial culture to the mid-logarithmic phase.

- Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).

- Resuspend the cell pellet and lyse the cells using sonication or a French press.

- Remove unbroken cells by low-speed centrifugation.

- Pellet the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).

- Resuspend the membrane pellet in a small volume of buffer and determine the protein concentration.

2. Competition Binding:

- Pre-incubate aliquots of the membrane preparation with serial dilutions of temocillin for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

- Add a saturating concentration of a radiolabeled β-lactam (e.g., [14C]penicillin G) to each reaction and incubate for an additional 10 minutes.

- Stop the reaction by adding an excess of unlabeled penicillin G and sarkosyl.

3. SDS-PAGE and Fluorography:

- Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C.

4. Data Analysis:

- Develop the film to visualize the radiolabeled PBPs.

- The concentration of temocillin that reduces the binding of the radiolabeled penicillin G to a specific PBP by 50% (IC50) is determined. A higher IC50 value for an isolate compared to a susceptible control indicates reduced affinity of the PBP for temocillin.

Conclusion and Future Directions

Temocillin resistance in clinical isolates is a complex interplay of enzymatic degradation, altered drug permeability, and, to a lesser extent, target site modification. The stability of temocillin against many common β-lactamases is a significant advantage, but the emergence of carbapenemases like NDM-1 and OXA-48 that can hydrolyze the drug poses a serious threat.[9] Furthermore, the upregulation of efflux pumps, often through mutations in regulatory systems like BaeSR, is a potent and increasingly recognized mechanism of resistance in Enterobacterales.[3][14]

For researchers and drug development professionals, understanding these mechanisms is paramount. The experimental protocols outlined in this guide provide a framework for the identification and characterization of resistant isolates. Future research should focus on:

-

Surveillance: Continuous monitoring for the prevalence of temocillin resistance and the genetic determinants responsible.

-

Inhibitor Development: Designing novel inhibitors that can overcome these resistance mechanisms, such as potent inhibitors of class B/D carbapenemases or broad-spectrum efflux pump inhibitors.

-

Combination Therapy: Investigating synergistic combinations of temocillin with other antibiotics or inhibitors to enhance its efficacy and combat resistance.[1][3]

By combining robust surveillance with innovative research and development, the clinical utility of temocillin as a targeted, carbapenem-sparing agent can be preserved for the future.

References

-

Guérin, F., et al. (2023). Temocillin Resistance in the Enterobacter cloacae Complex Is Conferred by a Single Point Mutation in BaeS, Leading to Overexpression of the AcrD Efflux Pump. Microbiology Spectrum. Available at: [Link]

-

Neu, H. C., & Fu, K. P. (1980). Antibacterial activity and beta-lactamase stability of temocillin. Antimicrobial Agents and Chemotherapy, 18(3), 453–460. Available at: [Link]

-

Balabanian, G., et al. (2024). Temocillin: A Narrative Review of Its Clinical Reappraisal. Antibiotics. Available at: [Link]

-

Chalhoub, H., et al. (2017). Mechanisms of intrinsic resistance and acquired susceptibility of Pseudomonas aeruginosa isolated from cystic fibrosis patients to temocillin, a revived antibiotic. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

Guérin, F., et al. (2023). Temocillin Resistance in the Enterobacter cloacae Complex Is Conferred by a Single Point Mutation in BaeS, Leading to Overexpression of the AcrD Efflux Pump. ResearchGate. Available at: [Link]

-

Li, H., et al. (2017). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI. Available at: [Link]

-

Klobucar, K., et al. (2020). Influence of the α-Methoxy Group on the Reaction of Temocillin with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Al-Tamimi, M., et al. (2023). A review of the mechanisms that confer antibiotic resistance in pathotypes of E. coli. Frontiers in Microbiology. Available at: [Link]

-

Chalhoub, H., et al. (2017). Influence of porins on temocillin activity. ResearchGate. Available at: [Link]

-

Tooke, C. L., et al. (2019). Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases. Frontiers in Molecular Biosciences. Available at: [Link]

-

Woodford, N., et al. (2014). Rapid detection of temocillin resistance in Enterobacterales. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

Labia, R., et al. (1986). Affinity of temocillin for Escherichia coli K-12 penicillin-binding proteins. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Doumith, M., et al. (2023). Rapid detection of temocillin resistance in Enterobacterales. JAC-Antimicrobial Resistance. Available at: [Link]

-

Balabanian, G., et al. (2024). Temocillin: A Narrative Review of Its Clinical Reappraisal. ResearchGate. Available at: [Link]

-

James, C. E., & Gahan, C. G. M. (2015). How Porin Heterogeneity and Trade-Offs Affect the Antibiotic Susceptibility of Gram-Negative Bacteria. MDPI. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Temocillin Sodium? Patsnap Synapse. Available at: [Link]

-

Fernández, L., & Hancock, R. E. W. (2012). Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance. Journal of Bacteriology. Available at: [Link]

-

Hansen, S. K., et al. (2019). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics. Available at: [Link]

-

Doumith, M., et al. (2023). Rapid detection of temocillin resistance in Enterobacterales. Oxford Academic. Available at: [Link]

-

Leclere, M., et al. (2023). Prevalence of temocillin resistance according to associated resistance to β-lactams. ResearchGate. Available at: [Link]

-

De Kievit, T. R., et al. (2001). Multidrug Efflux Pumps: Expression Patterns and Contribution to Antibiotic Resistance in Pseudomonas aeruginosa Biofilms. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Labia, R., et al. (1986). Affinity of temocillin for Escherichia coli K-12 penicillin-binding proteins. PubMed. Available at: [Link]

-

Contagion Live. (2025). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Contagion Live. Available at: [Link]

-

Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]

-

Pagès, J. M. (2004). [Bacterial porin and antibiotic susceptibility]. Médecine/sciences. Available at: [Link]

-

Wikipedia. (n.d.). Penicillin. Wikipedia. Available at: [Link]

-

Stewart, A. G., et al. (2021). Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial. JAC-Antimicrobial Resistance. Available at: [Link]

-

Van den Abeele, A. M., et al. (2022). Clinical and microbiological evaluation of temocillin for bloodstream infections with Enterobacterales: a Belgian single-centre retrospective study. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

Corvaisier, S., et al. (2022). Real-life temocillin use in Greater Paris area, effectiveness and risk factors for failure in infections caused by ESBL-producing Enterobacterales: a multicentre retrospective study. JAC-Antimicrobial Resistance. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Temocillin Sodium? [synapse.patsnap.com]

- 3. Temocillin: A Narrative Review of Its Clinical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical and microbiological evaluation of temocillin for bloodstream infections with Enterobacterales: a Belgian single-centre retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapid detection of temocillin resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Temocillin Resistance in the Enterobacter cloacae Complex Is Conferred by a Single Point Mutation in BaeS, Leading to Overexpression of the AcrD Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Bacterial porin and antibiotic susceptibility] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Penicillin - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Affinity of temocillin for Escherichia coli K-12 penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Affinity of temocillin for Escherichia coli K-12 penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Influence of the α-Methoxy Group on the Reaction of Temocillin with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Activity of Temocillin Compared to Other Beta-Lactams

Abstract

The rise of multidrug-resistant Gram-negative bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, presents a formidable challenge in clinical therapeutics. This has catalyzed a renewed interest in older antimicrobial agents with unique stability profiles. Temocillin, a 6-α-methoxy derivative of ticarcillin, stands out due to its intrinsic resistance to hydrolysis by a vast array of these problematic enzymes.[1][2][3][4] This technical guide provides a comprehensive analysis of the in vitro activity of temocillin, presenting a comparative perspective against other commonly used β-lactam antibiotics. We will delve into the foundational mechanisms, detail the gold-standard methodologies for susceptibility testing with an emphasis on the scientific rationale behind protocol choices, present collated in vitro data, and discuss emerging resistance patterns. This document is intended for researchers, clinical microbiologists, and drug development professionals seeking a deeper understanding of temocillin's profile as a targeted, carbapenem-sparing agent.[1][5]

Introduction: The Molecular and Mechanistic Profile of Temocillin

Temocillin is a targeted-spectrum penicillin antibiotic developed in the 1980s.[6] Its defining structural feature is a methoxy group at the 6-α position of the penicillin nucleus, which sterically hinders the binding of many β-lactamase enzymes.[2][3][5] This modification is the cornerstone of its stability and clinical utility.

Mechanism of Action: Like all β-lactam antibiotics, temocillin exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[7][8] It achieves this by covalently binding to and inactivating Penicillin-Binding Proteins (PBPs), the essential transpeptidase enzymes responsible for cross-linking the peptidoglycan chains.[5][7][9] This disruption of cell wall integrity leads to osmotic instability and ultimately, cell lysis.[7][9]

Spectrum of Activity: The 6-α-methoxy modification, while conferring β-lactamase stability, narrows the antibiotic's spectrum of activity.[3][5] Temocillin's activity is almost exclusively directed against the Enterobacterales order.[6][10][11][12] It notably lacks clinically relevant activity against Gram-positive organisms, anaerobic bacteria, and non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter spp.[3][10][11][13] This targeted spectrum can be advantageous in antimicrobial stewardship, as it minimizes disruption to the patient's native gut microbiota compared to broad-spectrum agents.[5]

Methodologies for In Vitro Susceptibility Assessment

Accurate determination of in vitro activity is paramount for predicting clinical efficacy. The following protocols represent the standardized methods for assessing temocillin's activity, grounded in principles established by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination

The BMD method is the international gold-standard reference for quantitative antimicrobial susceptibility testing.[14][15] It provides a precise Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[16]

Causality Behind the Protocol: The choice of each reagent and step is critical for reproducibility. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because it has good batch-to-batch reproducibility, is low in sulfonamide antagonists, and supports the growth of most non-fastidious pathogens. The adjustment with divalent cations (Ca²⁺ and Mg²⁺) is crucial for the activity of certain drug classes. Inoculum standardization to a 0.5 McFarland turbidity ensures that a consistent number of bacterial cells (approx. 1.5 x 10⁸ CFU/mL) are tested, preventing false resistance or susceptibility results due to inoculum effects.[17]

Detailed Protocol: Broth Microdilution

-

Preparation of Antimicrobial Stock Solutions: Prepare a high-concentration stock solution of temocillin and comparator β-lactams in an appropriate solvent as per the manufacturer's instructions.

-

Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in CAMHB to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).[16][17] A growth control well (broth and inoculum only) and a sterility control well (broth only) must be included.[16]

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several morphologically similar colonies. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[17]

-

Inoculum Dilution: Dilute the standardized suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Inoculate each well of the microtiter plate with 100 µL of the final bacterial suspension.[18]

-

Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

-

Result Interpretation: Following incubation, visually inspect the plates. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity).[16]

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a simpler, qualitative test that categorizes bacteria as "susceptible," "intermediate," or "resistant."[19] It is widely used in clinical laboratories for routine testing. The principle relies on the diffusion of an antibiotic from a paper disk into an agar medium, creating a concentration gradient.[20][21]

Causality Behind the Protocol: Mueller-Hinton agar is the standard medium due to its defined composition and non-interference with antimicrobials.[20] The agar depth (4 mm) is critical; thinner agar allows for excessive diffusion leading to falsely large zones, while thicker agar restricts diffusion, causing falsely small zones.[20] The "15-15-15 minute rule" (inoculate within 15 mins of standardization, apply disks within 15 mins of inoculation, incubate within 15 mins of disk application) is a key quality control step to ensure the bacterial lawn is in the logarithmic growth phase and that diffusion begins promptly.[21]

Detailed Protocol: Disk Diffusion

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for BMD.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[14] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate 60° each time) to ensure confluent growth.[14][22]

-

Disk Application: Using sterile forceps or a disk dispenser, place a 30 µg temocillin disk and disks for comparator agents onto the inoculated agar surface.[23] Ensure firm contact with the agar.[22] Do not move a disk once it has touched the agar.[22]

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[21]

-

Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[19] Interpret the results using established zone diameter breakpoints from EUCAST or other relevant bodies.[6][23]

Caption: Workflow for Disk Diffusion (Kirby-Bauer) Susceptibility Testing.

Comparative In Vitro Activity Data

Temocillin's primary value lies in its activity against Enterobacterales that have acquired resistance to other β-lactams, particularly third-generation cephalosporins, via ESBL or AmpC production.

Activity against Third-Generation Cephalosporin-Resistant (3GC-R) Enterobacterales

Numerous studies have demonstrated the superior in vitro activity of temocillin compared to piperacillin-tazobactam against 3GC-resistant isolates.[24][25][26] While piperacillin is susceptible to hydrolysis by ESBLs and AmpC enzymes, the inhibitor tazobactam can be overwhelmed, leading to resistance. Temocillin's inherent stability circumvents this issue.[3][24]

Table 1: Comparative In Vitro Activity against 3GC-Resistant Escherichia coli

| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |

| Temocillin | 8 | 16 | ~95%[24][25] |

| Piperacillin-Tazobactam | ≤1 / 4 | >64 / >128 | ~79%[24][25] |

| Meropenem | ≤0.06 | ≤0.06 | >99%[2][27] |

| Ceftriaxone | >64 | >64 | <5% (by definition) |

Note: MIC values and susceptibility rates are compiled from multiple sources and represent typical findings.[2][24][25][28][29] Breakpoints used for interpretation are based on EUCAST guidelines (Temocillin ≤16 mg/L for urinary isolates with high exposure; Piperacillin-Tazobactam ≤8 mg/L).[28]

Table 2: Comparative In Vitro Activity against 3GC-Resistant Klebsiella pneumoniae

| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |

| Temocillin | 8 | 16 | ~91%[24][25] |

| Piperacillin-Tazobactam | ≤1 / 8 | >64 / >128 | ~57%[24][25] |

| Meropenem | ≤0.06 | 0.12 | >99%[2][27] |

| Ceftriaxone | >64 | >64 | <5% (by definition) |

Note: Data compiled from representative studies.[2][24][25][28][29] Breakpoints are based on EUCAST guidelines.

Activity against Carbapenemase-Producing Enterobacterales (CPE)

Temocillin's stability against carbapenemases is variable. It is readily hydrolyzed by Class D (OXA-48-like) and Class B (metallo-β-lactamases, e.g., NDM) enzymes.[30][31] However, it may retain some activity against certain Class A carbapenemase producers, such as those expressing Klebsiella pneumoniae carbapenemase (KPC).[2][5][11] In some cases, synergy has been demonstrated when temocillin is combined with other agents like fosfomycin.[5][11] Susceptibility testing is essential for any KPC-producing isolate. Among KPC-producing isolates, susceptibility to temocillin for urinary tract infections (breakpoint ≤ 32 mg/L) has been observed in approximately 42.5% of cases, but resistance is near-universal when using the systemic infection breakpoint (≤ 8 mg/L).[2][27]

Mechanisms of Resistance to Temocillin

While highly stable against most ESBL and AmpC enzymes, acquired resistance to temocillin can occur. The mechanisms are distinct from those affecting many other β-lactams.

-

Enzymatic Degradation: The most significant enzymatic threat to temocillin is from carbapenemases, particularly OXA-48-type enzymes, which can efficiently hydrolyze the drug.[30][31]

-

Efflux Pump Overexpression: Increased expression of multidrug resistance efflux pumps, such as AcrD in Enterobacter cloacae, can reduce the intracellular concentration of temocillin, leading to resistance. This can be caused by mutations in regulatory systems like the BaeSR two-component system.[32]

-

Altered PBP Affinity: While less common, modifications to the target PBPs can reduce the binding affinity of temocillin, conferring resistance.

Caption: Key Mechanisms of Resistance to Temocillin in Enterobacterales.

Conclusion and Future Perspectives

Temocillin possesses a unique in vitro profile characterized by a targeted spectrum of activity and remarkable stability against ESBL and AmpC β-lactamases.[5][33][34] Comparative data consistently demonstrates its superiority over β-lactam/β-lactamase inhibitor combinations like piperacillin-tazobactam for treating infections caused by third-generation cephalosporin-resistant E. coli and K. pneumoniae.[24][25] This positions temocillin as a potent and reliable carbapenem-sparing agent, a critical role in an era of escalating antimicrobial resistance.

The successful application of temocillin requires a robust understanding of its activity profile and the standardized laboratory methods used for its evaluation. As its clinical use expands, ongoing surveillance to monitor for the emergence of resistance, particularly via carbapenemase acquisition or efflux pump overexpression, will be essential. Future research should continue to explore its role in combination therapies and optimize dosing strategies for deep-seated infections to preserve the efficacy of this valuable antibiotic for years to come.

References

- Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae. (2021-12-21). Google Scholar.

-

What is the mechanism of Temocillin Sodium?. (2024-07-17). Patsnap Synapse. [Link]

-

Temocillin: A Narrative Review of Its Clinical Reappraisal. MDPI. [Link]

-

Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland. (2020-02-24). National Institutes of Health. [Link]

-

Temocillin | C16H18N2O7S2 | CID 171758. National Institutes of Health. [Link]

-

Temocillin. In vitro activity compared with other antibiotics. (1985). PubMed. [Link]

-

Temocillin. Wikipedia. [Link]

-

Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae. National Institutes of Health. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009-12-08). American Society for Microbiology. [Link]

-

Activity of temocillin against prevalent ESBL- and AmpC-producing Enterobacteriaceae from south-east England. Oxford Academic. [Link]

-

In vitro activity of temocillin (BRL 17421), a novel beta-lactam antibiotic. ASM Journals. [Link]

-

IV Temocillin Dosing Guidance. NHSAAA Medicines. [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

Efficacy of temocillin against MDR Enterobacterales: a retrospective cohort study. ResearchGate. [Link]

-

Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Oxford Academic. [Link]

-

What is Temocillin Sodium used for?. (2024-06-15). Patsnap Synapse. [Link]

-

Temocillin: A Meropenem-Sparing Agent for Treating Infections Caused by ESBL-Producing Enterobacterales. Irish Thoracic Society. [Link]

-

Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

-

Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial. (2021-12-28). National Institutes of Health. [Link]

-

Comparative in vitro activity of temocillin. (1985). PubMed. [Link]

-

Comparative in vitro activity of temocillin, meropenem, ceftazidime and piperacillin/tazobactam against panel strains and clinical isolates of Burkholderia cepacia complex from 9 different genomovars. ECCMID. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024-02-05). Hardy Diagnostics. [Link]

-

Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial. (2021-12-28). Oxford Academic. [Link]

-

Mechanism of temocillin resistance in the ECC through the TCS BaeSR.... ResearchGate. [Link]

-

Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland. (2020-02-24). PubMed. [Link]

-

Contemporary resistance trends and mechanisms for the old antibiotics colistin, temocillin, fosfomycin, mecillinam and nitrofurantoin. (2015). PubMed. [Link]

-

Reinvigorating the efficacy of Temocillin against ESBL and Amp C producing gram negative bacteria. (2025-08-06). ResearchGate. [Link]

-

Broth microdilution. Grokipedia. [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2025-03-07). NC DNA Day Blog. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Temocillin disc diffusion susceptibility testing by EUCAST methodology. (2013-07-04). Oxford Academic. [Link]

-

In vitro activity of temocillin, a new beta-lactamase-stable penicillin active against enterobacteria. (1983-02). National Institutes of Health. [Link]

-

In vitro activity of mecillinam, temocillin and nitroxoline against MDR Enterobacterales. (2022-06-16). Oxford Academic. [Link]

-

Temocillin disc diffusion susceptibility testing by EUCAST methodology. (2013-07-04). Oxford Academic. [Link]

-

In vitro activity of temocillin, piperacillin-tazobactam, and meropenem against third generation cephalosporin-resistant Enterobacterales. Medizinische Laboratorien Düsseldorf. [Link]

-

Temocillin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

-

European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

-

Temocillin disc diffusion susceptibility testing by EUCAST methodology. (2013-11). PubMed. [Link]

-

Rapid detection of temocillin resistance in Enterobacterales. (2023-08-07). National Institutes of Health. [Link]

-

(PDF) Multicenter interlaboratory study of routine systems for the susceptibility testing of temocillin using a challenge panel of multidrug-resistant strains. (2025-12-23). ResearchGate. [Link]

-

EUCAST form for General Consultation Consultation on: Breakpoints for Temocillin Date. BVIKM. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. What is the mechanism of Temocillin Sodium? [synapse.patsnap.com]

- 8. What is Temocillin Sodium used for? [synapse.patsnap.com]

- 9. Temocillin | C16H18N2O7S2 | CID 171758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Temocillin. In vitro activity compared with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Temocillin - Wikipedia [en.wikipedia.org]

- 12. NHSAAA Medicines - - IV Temocillin Dosing Guidance [aaamedicines.org.uk]

- 13. journals.asm.org [journals.asm.org]

- 14. asm.org [asm.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 22. hardydiagnostics.com [hardydiagnostics.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae [edoc.rki.de]

- 25. Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Activity of temocillin against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Activity of temocillin against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 29. labor-duesseldorf.de [labor-duesseldorf.de]

- 30. Contemporary resistance trends and mechanisms for the old antibiotics colistin, temocillin, fosfomycin, mecillinam and nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Rapid detection of temocillin resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. imj.ie [imj.ie]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Temocillin Sodium

Abstract

In an era defined by the escalating challenge of antimicrobial resistance, the re-evaluation of established antibiotics is a critical strategy. Temocillin, a 6-α-methoxy derivative of ticarcillin, stands out for its targeted spectrum against Enterobacterales and its notable stability against a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2] This guide provides a comprehensive technical analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of temocillin sodium. We will delve into its mechanism of action, absorption, distribution, metabolism, and excretion (ADME) profiles, and the critical PK/PD indices that govern its clinical efficacy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation and clinical application of this valuable carbapenem-sparing agent.[1]

Introduction: The Renewed Significance of Temocillin

Temocillin is a semisynthetic, narrow-spectrum β-lactam antibiotic engineered for activity against Gram-negative bacteria, particularly Enterobacterales.[2][3] Its unique 6-α-methoxy substituent confers remarkable resistance to hydrolysis by numerous bacterial β-lactamase enzymes, which are a primary mechanism of resistance to many other penicillin-based drugs.[4][5] This stability allows temocillin to remain effective against strains that produce ESBLs and AmpC β-lactamases, positioning it as a crucial alternative to carbapenems and helping to mitigate the selection pressure that drives carbapenem resistance.[1][6]

The primary indications for temocillin include complicated urinary tract infections (cUTIs), bloodstream infections (BSIs), and lower respiratory tract infections where susceptible organisms are confirmed or suspected.[1][7]

Pharmacodynamics (PD): What the Drug Does to the Microbe

The efficacy of an antibiotic is fundamentally linked to its interaction with the target pathogen. This section explores the mechanism of action of temocillin and the key PD parameters that predict its bactericidal effect.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Like all β-lactam antibiotics, temocillin's antimicrobial activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[8]

-

Target Binding : Temocillin binds to and inactivates penicillin-binding proteins (PBPs), which are essential bacterial enzymes located on the inner membrane of the bacterial cell.[3][9]

-

Inhibition of Peptidoglycan Synthesis : PBPs are responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that give the cell wall its structural integrity.[10]

-

Cell Lysis : By forming a covalent adduct with these PBPs, temocillin effectively blocks this cross-linking process. This disruption weakens the cell wall, rendering the bacterium susceptible to osmotic pressure, which ultimately leads to cell lysis and death.[8][9]

Temocillin demonstrates a particular affinity for PBP3 in Escherichia coli, a key factor in its potent activity against many Enterobacterales.[5]

Caption: Temocillin's mechanism of action targeting bacterial cell wall synthesis.

Spectrum of Activity

Temocillin's activity is primarily directed against Enterobacterales. It is notably active against:

-

Escherichia coli

-

Klebsiella pneumoniae

-

Proteus mirabilis

-

Enterobacter spp.

-

Haemophilus influenzae

-

Moraxella catarrhalis[1]

Crucially, it retains activity against many isolates that produce ESBLs, AmpC, and even some Klebsiella pneumoniae carbapenemase (KPC) enzymes.[1][11] However, it is generally not effective against metallo-β-lactamases (e.g., NDM, VIM) or OXA-48-like carbapenemases.[1][5]

Key PK/PD Index: %fT > MIC

For β-lactam antibiotics, the bactericidal activity is not dependent on achieving high peak concentrations, but rather on the duration of exposure above a critical threshold. The key pharmacokinetic/pharmacodynamic index that correlates with the efficacy of temocillin is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[2][4]

-

Bacteriostatic Effect : Generally achieved when fT > MIC is around 30%.[7]

-

Bactericidal Effect & Clinical Efficacy : A target of 40-50% fT > MIC is associated with a strong antibacterial effect and positive clinical outcomes in various infection models.[4][12] In critically ill patients, achieving even more aggressive targets, such as 100% fT > MIC, may be beneficial.[13]

Caption: The PK/PD index fT > MIC for time-dependent antibiotics like temocillin.

Pharmacokinetics (PK): What the Body Does to the Drug

Understanding the absorption, distribution, metabolism, and excretion (ADME) of temocillin is essential for designing effective dosing regimens.

Absorption

Temocillin is administered parenterally, either via intravenous (IV) or intramuscular (IM) injection, as it is not absorbed orally.[14][15] Following IM administration of a 7.5 mg/kg dose, mean peak plasma levels of approximately 26.71 mg/L are reached at about 1.67 hours.[14]

Distribution

Temocillin exhibits a relatively low volume of distribution, ranging from 0.15 to 0.25 L/kg, indicating that it is primarily confined to the extracellular fluid.[1][14]

Protein Binding: A critical and complex characteristic of temocillin is its high and concentration-dependent binding to plasma proteins, primarily albumin.[4][16]

-

In healthy individuals, binding is approximately 80-85%.[1][4]

-

This binding is saturable, meaning the unbound (active) fraction increases as the total drug concentration rises.[16]

-

In critically ill patients with conditions like sepsis or hypoalbuminemia, protein binding can be significantly lower (2- to 4-fold), leading to a higher unbound fraction.[16] This variability underscores the importance of considering the patient's clinical state when dosing.

Tissue Penetration:

-

Urinary Tract: Temocillin is primarily eliminated via the kidneys, leading to high concentrations in the urine, making it well-suited for treating UTIs.[1]

-

Soft Tissues: Studies using microdialysis have shown good penetration into muscle and subcutaneous tissue, with unbound concentrations meeting or exceeding those in plasma.[17][18]

-

Ascitic Fluid: In patients with intra-abdominal infections, the penetration into ascitic fluid is approximately 46% of that in plasma.[19]

-

Cerebrospinal Fluid (CSF): Penetration into the CSF is generally poor.[4]

Metabolism and Excretion

Temocillin is not significantly metabolized in the body. The primary route of elimination is renal excretion.[20]

-

Renal Clearance: Approximately 67-82% of an administered dose is recovered unchanged in the urine over 24 hours.[4][14]

-

Elimination Half-Life: In individuals with normal renal function, the elimination half-life is prolonged for a penicillin, averaging around 5 hours.[4][14]

Pharmacokinetics in Special Populations

Renal Impairment: Since temocillin is cleared by the kidneys, its half-life is dramatically extended in patients with renal impairment. The terminal half-life can increase from ~5 hours in normal subjects to about 30 hours in patients with severe uremia.[14][21] This necessitates significant dose adjustments to prevent drug accumulation and potential toxicity. During hemodialysis, about 65.2% of the antibiotic is removed, requiring post-dialysis dosing.[14]

PK/PD Integration and Dosing Strategies

The integration of pharmacokinetic and pharmacodynamic principles is crucial for optimizing temocillin therapy to maximize efficacy while minimizing resistance.

Dosing Regimens and Target Attainment

The standard dosing for temocillin has traditionally been 4 g/day (e.g., 2 g every 12 hours).[1] However, recent PK/PD data and updated EUCAST recommendations suggest that higher doses of 6 g/day (e.g., 2 g every 8 hours or via continuous infusion) are often necessary to achieve the desired PK/PD target (fT > MIC of 40-50%) for isolates with higher MICs (e.g., 8-16 mg/L).[4][6]

Table 1: Key Pharmacokinetic Parameters of Temocillin in Adults with Normal Renal Function

| Parameter | Value | Reference(s) |

| Elimination Half-life (t½) | ~5 hours | [4][14] |

| Volume of Distribution (Vd) | 0.15 - 0.30 L/kg | [1][14] |

| Plasma Protein Binding | 63% - 85% (Concentration-dependent) | [1][4] |

| Primary Route of Excretion | Renal (67% - 82% unchanged in urine) | [4][14] |

| Clearance (Total Body) | 40.2 - 47.8 ml/min/1.73 m² | [14] |

Continuous vs. Intermittent Infusion

Given that temocillin is a time-dependent antibiotic, administration via continuous infusion (CI) offers a logical approach to maximize the fT > MIC.

-

Advantages of CI: CI maintains stable, steady-state serum concentrations, which can more reliably achieve PK/PD targets, especially for pathogens with higher MICs. Studies in critically ill patients have shown that a 6 g/day continuous infusion achieves target concentrations for isolates with an MIC of 16 mg/L more effectively than intermittent dosing.[22][23]

-

Practical Considerations: Temocillin is stable in solution at 37°C for 24 hours, making it suitable for CI.[24][25] However, it is incompatible with several other drugs, including propofol, midazolam, and various antibiotics like ciprofloxacin and meropenem, requiring dedicated IV lines.[24][25]

Dosing in Renal Impairment

Dose reduction is mandatory in patients with impaired renal function. While specific institutional guidelines may vary, a general approach is as follows:

Table 2: Example Dosing Adjustments for Temocillin in Renal Impairment

| Creatinine Clearance (CrCl) | Standard Dose (e.g., for MIC ≤ 8 mg/L) | High Dose (e.g., for MIC > 8 mg/L) | Reference(s) |

| 30-60 mL/min | 1g every 12 hours | 2g every 12 hours | [20][26] |

| 10-30 mL/min | 1g every 24 hours | 2g stat, then 1g every 12 hours | [20][26] |

| <10 mL/min | 1g every 48 hours or 500mg daily | 2g stat, then 1g every 24 hours | [20][26] |

Note: These are examples; dosing should always be guided by local protocols, clinical context, and therapeutic drug monitoring where available.

Key Experimental Methodologies

Rigorous and standardized in vitro testing is the foundation of understanding an antibiotic's activity.

Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[27] The broth microdilution method is the gold standard.[28][29]

Objective: To determine the MIC of temocillin against a specific bacterial isolate.

Materials:

-

96-well microtiter plates[30]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[31]

-

Temocillin sodium stock solution of known concentration

-

Bacterial isolate cultured to a 0.5 McFarland standard turbidity[27]

-

Sterile diluents (saline or broth)

Step-by-Step Procedure:

-

Prepare Antibiotic Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[27] Add 100 µL of a 2x final concentration temocillin solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10.[30] Column 11 serves as a positive growth control (no drug), and column 12 as a sterility control (no bacteria).[30]

-

Prepare Inoculum: From a fresh culture, suspend colonies in sterile saline to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[27] Dilute this suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[29]

-

Inoculation: Within 15 minutes of preparation, inoculate each well (columns 1-11) with the standardized bacterial suspension.[29]

-

Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.[30]